5.8x Higher Aquatic Toxicity than 1,2,3,7,8-Isomer: A Critical Distinction for Environmental Risk Assessment
2,3,4,7,8-Pentabromodibenzofuran demonstrates a TCDD-relative potency factor (REP) in water (REPwater) that is 5.8 times greater than that of its positional isomer, 1,2,3,7,8-pentabromodibenzofuran, in the early-life stage of Japanese medaka (Oryzias latipes). [1] The REPegg value, which reflects toxicity after considering maternal transfer, is also 2.9 times higher for the 2,3,4,7,8-isomer. This direct, head-to-head comparison within the same study demonstrates that bromine substitution pattern is a primary determinant of toxicity, not merely the total number of bromine atoms.
| Evidence Dimension | Aquatic Toxicity (28-day LC20, TCDD-relative potency factor) |
|---|---|
| Target Compound Data | REPwater: 0.053; REPegg: 0.55 |
| Comparator Or Baseline | 1,2,3,7,8-Pentabromodibenzofuran: REPwater: 0.0091; REPegg: 0.19 |
| Quantified Difference | REPwater: 5.8-fold higher for target compound; REPegg: 2.9-fold higher |
| Conditions | Early-life stage of Japanese medaka (Oryzias latipes); 20% lethality endpoint at 28 days post-fertilization; water and egg concentration basis. |
Why This Matters
For environmental risk assessment and TEQ calculations, this data is essential. Using data for the 1,2,3,7,8-isomer as a proxy for the 2,3,4,7,8-isomer would underestimate the actual aquatic risk by a factor of nearly 6.
- [1] Nakayama K, et al. Determination of the relative potencies of brominated dioxins for risk assessment in aquatic environments using the early-life stage of Japanese medaka. Ecotoxicology and Environmental Safety. 2022;247:114227. View Source
